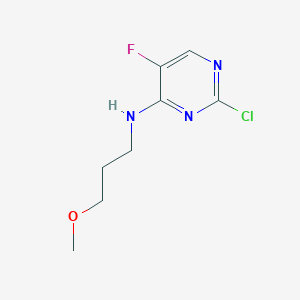

2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine

Descripción

¹H NMR

Key proton environments include:

¹³C NMR

IR Spectroscopy

UV-Vis Spectroscopy

The pyrimidine core absorbs at λₘₐₓ ≈ 260–280 nm (π→π* transitions), with minor shifts depending on solvent polarity.

Comparative Analysis with Halogenated Pyrimidine Derivatives

The structural and electronic effects of substituents are highlighted below:

The 3-methoxypropyl group in the target compound improves aqueous solubility compared to non-polar alkyl chains, while maintaining reactivity at the pyrimidine core for further functionalization. This contrasts with 2-chloro-5-fluoropyrimidin-4-amine , which lacks side-chain modifications and exhibits limited solubility in organic solvents.

Propiedades

IUPAC Name |

2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClFN3O/c1-14-4-2-3-11-7-6(10)5-12-8(9)13-7/h5H,2-4H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKWWVFCAIHXOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=NC(=NC=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with 3-methoxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine or diisopropylethylamine (DIPEA) to facilitate the substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine can undergo several types of chemical reactions, including:

Substitution Reactions: The chlorine atom at position 2 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions in the presence of palladium catalysts and boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and bases like DIPEA.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with extended carbon chains .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound's structure allows it to interact with various biological targets, making it a candidate for drug development. Recent studies have highlighted its anti-inflammatory properties, particularly its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). For instance, derivatives of pyrimidine have shown significant COX-2 inhibition, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Antifungal Activity

Research indicates that pyrimidine derivatives, including 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine, exhibit antifungal activity against several pathogens. For example, compounds derived from similar structures have demonstrated efficacy against Botrytis cinerea and Sclerotinia sclerotiorum, which are significant agricultural pathogens . The antifungal activity is often assessed through mycelium growth rate methods, revealing promising results at concentrations around 50 μg/ml.

Anticancer Properties

The anticancer potential of pyrimidine derivatives is another area of active investigation. Some studies have reported that certain compounds within the pyrimidine class exhibit moderate cytotoxicity against cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells . These findings suggest that further exploration into the structure-activity relationship (SAR) could yield more potent anticancer agents.

Table 1: Summary of Biological Activities of Pyrimidine Derivatives

| Activity Type | Target Organisms/Cells | Concentration Tested | IC50/Effectiveness |

|---|---|---|---|

| Anti-inflammatory | COX-2 enzyme | Varies | Comparable to celecoxib |

| Antifungal | Botrytis cinerea | 50 μg/ml | Inhibition rates up to 100% |

| Antifungal | Sclerotinia sclerotiorum | 50 μg/ml | Inhibition rates comparable to tebuconazole |

| Anticancer | PC3, K562, HeLa, A549 | 5 μg/ml | Moderate activity observed |

Case Study 1: Anti-inflammatory Activity

In a study examining various pyrimidine derivatives, the compound was tested for its ability to inhibit COX enzymes. The results indicated that modifications to the pyrimidine core could enhance anti-inflammatory properties significantly. The study concluded that further optimization could lead to new therapeutic agents for inflammatory diseases .

Case Study 2: Antifungal Efficacy

A series of experiments were conducted on the antifungal capabilities of similar pyrimidine compounds against agricultural pathogens. The results showed that specific substitutions on the pyrimidine ring improved antifungal activity significantly. This research supports the potential use of these compounds in agricultural settings as effective fungicides .

Mecanismo De Acción

The mechanism of action of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or proteins, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structurally related pyrimidine derivatives share the 2-chloro-5-fluoro-pyrimidin-4-amine scaffold but differ in the substituent at the N4 position. Key analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | N4 Substituent | Key Features |

|---|---|---|---|---|

| 2-Chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine | C₈H₁₁ClFN₃O | 219.65 | 3-Methoxypropyl | Ether oxygen, flexible chain |

| 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine | C₉H₁₁ClFN₃ | 215.66 | Cyclopentyl | Bulky aliphatic ring |

| 2-Chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine | C₇H₇ClFN₃ | 187.61 | Cyclopropyl | Small strained ring |

| 2-Chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine | C₁₀H₁₃ClFN₃ | 229.69 | Cyclohexyl | Larger aliphatic ring |

| 2-Chloro-5-fluoro-N-(3-methyl-1H-pyrazol-5-yl)pyrimidin-4-amine | C₈H₇ClFN₅ | 227.0 | 3-Methylpyrazole | Heterocyclic, potential H-bonding |

| 2-Chloro-N4-(cyclopropylbenzamide)-5-fluoropyrimidin-4-amine | C₁₄H₁₂ClFN₄O | 306.73 | Cyclopropylbenzamide | Aromatic, amide functionality |

Key Observations:

Substituent Effects on Molecular Weight :

- The 3-methoxypropyl group contributes to a moderate molecular weight (219.65 g/mol), higher than cyclopropyl (187.61 g/mol) but lower than cyclohexyl (229.69 g/mol) analogs .

- The cyclopropylbenzamide analog (306.73 g/mol) is significantly heavier due to the aromatic and amide groups .

Synthetic Yields: The synthesis of 2-chloro-5-fluoro-N-(3-methyl-1H-pyrazol-5-yl)pyrimidin-4-amine achieved 34–60% yields via nucleophilic substitution between 2,4-dichloro-5-fluoropyrimidine and 3-methylpyrazol-5-amine in ethanol . Lower yields in some cases may reflect steric or electronic challenges with bulkier amines.

Solubility and Reactivity: The 3-methoxypropyl group’s ether oxygen and flexible chain likely improve solubility in polar solvents (e.g., ethanol, DMF) compared to rigid aliphatic rings (cyclopentyl, cyclohexyl) . Pyrazole-containing analogs (e.g., 3-methyl-1H-pyrazol-5-amine derivative) may exhibit enhanced hydrogen-bonding capacity, influencing binding in biological systems .

Actividad Biológica

2-Chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine is a synthetic compound belonging to the pyrimidine class, characterized by its unique chemical structure and biological properties. This compound has gained attention in medicinal chemistry due to its potential applications in drug development, particularly in targeting various biological pathways. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C₈H₁₁ClFN₃O, with a molecular weight of 219.65 g/mol. The compound is categorized as an irritant and is primarily used in research settings .

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁ClFN₃O |

| Molecular Weight | 219.65 g/mol |

| CAS Number | 1338494-90-8 |

| MDL Number | MFCD20441388 |

| Hazard Classification | Irritant |

The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors within cellular pathways. Research indicates that this compound may inhibit certain kinases and affect signaling pathways involved in cell proliferation and apoptosis.

- Inhibition of Kinases : Preliminary studies suggest that the compound may act as an inhibitor of specific kinases involved in cancer cell signaling pathways, potentially leading to reduced tumor growth.

- Receptor Modulation : The compound's structural features allow it to interact with various receptors, which may modulate neurotransmitter activity and influence neuropharmacological outcomes.

Pharmacological Effects

The pharmacological effects of this compound have been evaluated in several in vitro and in vivo studies:

- Antitumor Activity : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an antitumor agent.

- Neuroprotective Effects : Some studies indicate that it may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of this compound against breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. The mechanism was attributed to the induction of apoptosis through caspase activation.

Case Study 2: Neuroprotective Properties

Another study focused on the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal damage. Treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell survival rates compared to control groups.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous pyrimidin-4-amine derivatives are synthesized by refluxing intermediates (e.g., 5-(chloromethyl)pyrimidines) with amines in chloroform, followed by purification via column chromatography (silica gel, CHCl₃ eluent) and crystallization . Key steps include:

- Reaction Conditions : Reflux at elevated temperatures (5–10 hours) with stirring.

- Workup : Extraction with chloroform, drying (MgSO₄), and vacuum concentration.

- Yield Optimization : Adjusting stoichiometry of the amine (e.g., 3-methoxypropylamine) relative to the pyrimidine precursor improves yields (70–80% reported for similar compounds) .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Characterization employs:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 3.38 ppm for methoxy groups) .

- X-ray Crystallography : Resolves dihedral angles between pyrimidine cores and substituents (e.g., 12–86° deviations reported for similar structures) .

- Melting Point Analysis : Determines purity (e.g., sharp melting points ≈ 469–471 K indicate high crystallinity) .

Advanced Research Questions

Q. How can conformational stability be analyzed using crystallography?

- Methodological Answer : Single-crystal X-ray diffraction reveals:

- Intramolecular Interactions : N–H⋯N hydrogen bonds (e.g., bond lengths ≈ 2.2–2.5 Å) stabilize pyrimidine ring conformations .

- Dihedral Angles : Planar deviations between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) correlate with steric or electronic effects .

- Weak Interactions : C–H⋯π or C–H⋯O bonds contribute to crystal packing, as seen in polymorphic pyrimidine derivatives .

Q. How should researchers address discrepancies in biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from structural analogs or impurities. Strategies include:

- Purity Validation : HPLC (>95% purity) and elemental analysis .

- Structural Variants : Test substituent effects (e.g., fluoro vs. chloro groups at position 5) on target binding .

- Biological Assay Controls : Use reference compounds (e.g., SR141716 for cannabinoid receptor studies) to calibrate activity .

Q. What computational methods predict the compound’s reactivity or target interactions?

- Methodological Answer : Density Functional Theory (DFT) and molecular docking are used to:

- Electrostatic Mapping : Identify nucleophilic/electrophilic sites (e.g., fluoro substituents increase electron withdrawal) .

- Docking Studies : Simulate binding to enzymes (e.g., kinase targets) using software like AutoDock Vina .

- ADMET Profiling : Predict pharmacokinetics (e.g., logP ≈ 2.5–3.0 for similar pyrimidines) .

Key Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.